molecular formula C₂₉H₃₂D₃NO₄ B1161934 N-Desmethyl Ulipristal Acetate-d3

N-Desmethyl Ulipristal Acetate-d3

Cat. No.: B1161934
M. Wt: 464.61
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl Ulipristal Acetate-d3 (CAS: 159681-66-0) is a deuterium-labeled stable isotope analog of N-Desmethyl Ulipristal Acetate, a key metabolite of Ulipristal Acetate (UA), a selective progesterone receptor modulator used in emergency contraception and uterine fibroid management . The deuterated form (C29H32D3NO4, MW: 464.61) is synthesized by replacing three hydrogen atoms with deuterium at specific positions, enhancing its utility as an internal standard in quantitative mass spectrometry . It is classified as a high-purity (>95%) reference material for analytical research, stored at +4°C to ensure stability .

Properties

Molecular Formula

C₂₉H₃₂D₃NO₄

Molecular Weight

464.61

Synonyms

(11β)-17-(Acetyloxy)-11-[4-(methylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione-d3;  CDB 3877-d3;  N-Monodemethyl CDB 2914-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Parent Compound: Ulipristal Acetate (UA)

  • Molecular Formula: C30H37NO4 (MW: 475.62) .
  • Role: UA acts as a progesterone receptor modulator, reducing fibroid volume and inducing amenorrhea in clinical settings .
  • Metabolism : UA undergoes hepatic demethylation to form N-Desmethyl Ulipristal Acetate (NDUA), a primary metabolite detected in pharmacokinetic studies .
Parameter Ulipristal Acetate N-Desmethyl Ulipristal Acetate N-Desmethyl Ulipristal Acetate-d3
Molecular Formula C30H37NO4 C29H35NO4 C29H32D3NO4
Molecular Weight 475.62 461.59 464.61
CAS Number N/A 159681-66-0 159681-66-0 (deuterated form)
Primary Use Therapeutic agent Metabolite/Impurity Analytical reference standard

Key Differences :

  • NDUA lacks one methyl group compared to UA, reducing its molecular weight by ~14 Da .
  • The deuterated form (NDUA-d3) is isotopically heavier, enabling precise distinction in mass spectrometry .

Degradation Products and Impurities

N,N-Didesmethyl Ulipristal Acetate
  • Molecular Formula: C28H33NO4 (MW: 447.56) .
  • Role : A secondary impurity formed via further demethylation of NDUA. It is structurally distinct due to the loss of two methyl groups, impacting receptor binding affinity .
N-Desmethyl Ulipristal
  • Molecular Formula: C27H33NO3 (MW: 419.55) .
  • Role : A demethylated derivative lacking the acetate group, with reduced bioactivity compared to UA or NDUA .

Comparison of Degradation Pathways :

  • NDUA and N,N-Didesmethyl Ulipristal Acetate are critical quality control markers in UA formulations, as their levels increase during storage .
  • NDUA-d3 is used to quantify these impurities in stability studies, leveraging its isotopic signature to avoid interference .

Analogous Deuterated Compounds

  • N-Desmethyl Clozapine-d8 Hydrochloride : A deuterated metabolite standard used in antipsychotic drug research. Like NDUA-d3, it aids in elucidating metabolic pathways and ensuring assay accuracy .
  • Selumetinib Metabolites : While structurally unrelated, N-desmethyl selumetinib (Cmax metabolite-to-parent ratio: 6.7–7.2%) provides a pharmacokinetic benchmark for comparing demethylation efficiency across drug classes .

Analytical and Regulatory Considerations

Regulatory Status

  • Reference Standards : NDUA-d3 is cataloged under TRC-D296007 and complies with ISO/IEC 17025 guidelines for reference materials .
  • Impurity Limits : The European Pharmacopoeia specifies thresholds for NDUA in UA formulations, enforced using deuterated analogs for calibration .

Preparation Methods

Deuterium Incorporation via Acetylation

The synthesis begins with the preparation of Ulipristal Acetate-d3, where deuterium is introduced during the acetylation step. Deuterated acetic anhydride (Ac₂O-d₆) reacts with the hydroxyl group at the 17α-position of the Ulipristal intermediate, forming a deuterated acetate moiety. This step is critical for ensuring isotopic purity, as shown in the reaction scheme:

Ulipristal Intermediate+Ac2O-d6CH2Cl2,110hUlipristal Acetate-d3+AcOH-d3\text{Ulipristal Intermediate} + \text{Ac}2\text{O-d}6 \xrightarrow{\text{CH}2\text{Cl}2, 1-10\,h} \text{Ulipristal Acetate-d3} + \text{AcOH-d}_3

Key Parameters :

  • Solvent : Dichloromethane.

  • Temperature : 20–25°C.

  • Yield : 85–92%.

Selective N-Demethylation

The deuterated acetate is subsequently subjected to demethylation at the dimethylamino group (C-11 position) using boron tribromide (BBr₃) in anhydrous dichloromethane. This step selectively removes one methyl group, yielding this compound:

\text{Ulipristal Acetate-d3} + \text{BBr}3 \xrightarrow{\text{CH}2\text{Cl}2, -10\,^\circ\text{C}} \text{this compound} + \text{CH}3\text{Br}

Optimization Challenges :

  • Temperature Control : Reactions below -5°C minimize side reactions.

  • Stoichiometry : A 1.2:1 molar ratio of BBr₃ to substrate ensures complete demethylation.

  • Purity : Post-reaction purification via silica gel chromatography achieves >95% HPLC purity.

Industrial Production Workflows

Scalable Synthesis

Industrial production adopts a multi-step approach, scaling the laboratory synthesis while adhering to Good Manufacturing Practices (GMP):

  • Deuterated Acetylation :

    • Reactor Type : Glass-lined stirred-tank reactor.

    • Scale : 50–100 kg batches.

    • Quality Control : In-process checks for deuterium enrichment via LC-MS.

  • Demethylation :

    • Safety Protocols : Use of explosion-proof equipment due to BBr₃’s reactivity.

    • Waste Management : Neutralization of HBr byproducts with NaOH.

  • Crystallization :

    • Solvent System : Ethyl acetate/n-hexane (1:3 v/v).

    • Yield : 70–78%.

Cost and Efficiency Analysis

ParameterLaboratory ScaleIndustrial Scale
Batch Size1–5 g50–100 kg
Cycle Time7–10 days14–21 days
Purity>95%>99%
Cost per Gram$1,200–1,500$200–300

Industrial processes reduce costs by 80% through optimized solvent recovery and catalytic reuse.

Analytical Characterization

Structural Verification

  • NMR Spectroscopy :

    • ¹H NMR : Loss of the N-methyl signal at δ 2.2 ppm confirms demethylation.

    • ¹³C NMR : Deuterium-induced isotopic shifts observed at C-17 (acetate carbonyl: δ 170.5 → 170.3 ppm).

  • Mass Spectrometry :

    • HRMS : [M+H]⁺ at m/z 464.61 (calc. 464.61).

    • Isotopic Pattern : Triplet (D₃) confirms deuterium incorporation.

Purity Assessment

MethodColumnMobile PhaseRetention Time (min)
HPLC (UV)C18, 250 × 4.6 mm, 5 µmAcetonitrile/H2O (70:30)12.3 ± 0.2
UPLC-MSHSS T3, 2.1 × 50 mm, 1.8 µm0.1% Formic acid gradient4.7 ± 0.1

Impurity levels are maintained below 0.1% as per ICH guidelines.

Comparative Analysis of Synthetic Strategies

Deuterium-Labeling Techniques

MethodAdvantagesLimitations
Chemical Synthesis High isotopic purity (≥98%)Requires toxic reagents (BBr₃)
Isotopic Exchange Mild conditions (pH 7–9)Low efficiency (≤40% D incorporation)

Chemical synthesis remains the preferred method for commercial production due to superior yield and scalability.

Demethylation Efficiency

ReagentConversion RateByproduct Formation
BBr₃95–98%<2%
TiCl₄85–90%5–8%
Enzymatic60–70%Negligible

BBr₃ outperforms alternatives in conversion efficiency but requires stringent safety measures .

Q & A

Q. How can researchers confirm the identity and purity of N-Desmethyl Ulipristal Acetate-d3?

Methodological Answer :

  • Analytical Techniques : Use High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment (>95% as per TRC standards) and Liquid Chromatography-Mass Spectrometry (LC-MS) for structural confirmation.
  • Key Parameters : Compare retention times and mass spectra with reference standards. For deuterated analogs, verify isotopic patterns (e.g., +3 Da shift) using accurate mass spectrometry .
  • Cross-Validation : Cross-reference CAS registry data (159681-66-0) and IUPAC nomenclature to ensure alignment with published identifiers .

Q. What are critical handling precautions for this compound given its reproductive toxicity?

Methodological Answer :

  • PPE Requirements : Wear nitrile gloves (tested for permeation resistance), safety goggles, and lab coats. Avoid inhalation of dust by using fume hoods .
  • Reproductive Hazard Mitigation : Designate separate workspaces for handling to prevent cross-contamination. Implement pregnancy testing for personnel in pre-conception stages .
  • Decontamination Protocols : Clean surfaces with ethanol-based solutions and dispose of waste via certified hazardous waste contractors to comply with GB/T 17519-2013 standards .

Q. How should stability studies be designed for this compound under varying storage conditions?

Methodological Answer :

  • Storage Variables : Test stability at +4°C (recommended storage temperature) versus room temperature, monitoring degradation via HPLC at 0, 3, 6, and 12 months .
  • Stress Testing : Expose the compound to heat (40°C), humidity (75% RH), and light (UV irradiation) to identify degradation products .
  • Data Interpretation : Use Arrhenius modeling to predict shelf-life, focusing on ester hydrolysis (common in acetate derivatives) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolic data between in vitro and in vivo studies?

Methodological Answer :

  • Pharmacokinetic Modeling : Compare in vitro CYP450 inhibition data (e.g., lack of P-gp induction ) with in vivo plasma concentration-time profiles. Adjust for protein binding and tissue distribution differences.
  • Isotope Effects : Account for deuterium’s kinetic isotope effect (KIE) on metabolism rates, which may alter clearance pathways compared to non-deuterated analogs .
  • Case Study Approach : Reference clinical data from ulipristal acetate trials (e.g., ovulation suppression mechanisms ) to contextualize metabolite behavior .

Q. What advanced analytical techniques are recommended for detecting this compound in biological matrices?

Methodological Answer :

  • LC-MS/MS Optimization : Use deuterated internal standards (e.g., N-Desmethyl Galanthamine-O-methyl-d3 ) to correct for matrix effects. Optimize ionization parameters (ESI+ mode) for enhanced sensitivity.
  • Validation Criteria : Follow FDA bioanalytical guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) in serum/plasma .
  • Metabolite Profiling : Employ high-resolution MS (HRMS) to distinguish this compound from endogenous steroids via exact mass (<1 ppm error) .

Q. How to address conflicting data on endometrial effects in preclinical vs. clinical studies?

Methodological Answer :

  • Mechanistic Studies : Use human endometrial cell lines to test progesterone receptor modulation (e.g., decidualization assays) at concentrations mimicking clinical doses .
  • Species-Specific Analysis : Compare rodent vs. human tissue responses to account for interspecies variability in receptor density or metabolic activation .
  • Meta-Analysis : Pool data from ulipristal acetate trials (e.g., Brache et al., 2013 ) to statistically evaluate antinidatory effects vs. ovulation suppression .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on ecological toxicity?

Methodological Answer :

  • Tiered Testing : Conduct acute vs. chronic aquatic toxicity assays (e.g., Daphnia magna immobilization tests) under standardized OECD guidelines.
  • Degradation Analysis : Measure hydrolysis rates in water (pH 7.4) and soil to differentiate between parent compound persistence vs. metabolite toxicity .
  • Regulatory Alignment : Cross-reference GB/T 16483-2008 safety data (slight aquatic hazard ) with REACH assessments to identify testing gaps .

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